

solubility of formamidoxime in organic and aqueous solvents

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Compound of Interest

Compound Name: Formamidoxime

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An In-depth Technical Guide on the Solubility of **Formamidoxime**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **formamidoxime** in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining solubility. This information is crucial for researchers and professionals involved in the development and formulation of pharmaceuticals and other chemical products containing **formamidoxime**.

Solubility of Formamidoxime

Formamidoxime is described as having moderate solubility in water and being soluble in certain organic solvents.^[1] The following table summarizes the available qualitative solubility data for **formamidoxime**. It is important to note that quantitative solubility values are not readily available and would need to be determined experimentally.

Solvent System	Solvent(s)	Solubility
Aqueous	Water	Moderate
Organic	Ethanol	Soluble
Ether	Soluble	

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental in pharmaceutical and chemical research. The following are detailed methodologies for key experiments to quantitatively determine the solubility of a compound like **formamidoxime**.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

- **Formamidoxime** (solid)
- Selected solvent (e.g., water, ethanol, buffer solution)
- Orbital shaker or magnetic stirrer
- Temperature-controlled environment (e.g., incubator or water bath)
- Centrifuge
- Syringe filters (e.g., 0.45 μm)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of **formamidoxime** to a vial or flask containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure a saturated

solution.

- Seal the container to prevent solvent evaporation.
- Place the container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
- After the equilibration period, allow the suspension to settle.
- Separate the solid and liquid phases by centrifugation or filtration.
- Carefully withdraw a sample of the supernatant.
- Analyze the concentration of **formamidoxime** in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analysis of Saturated Solutions

2.2.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a series of calibration standards.

Procedure:

- Method Development: Develop and validate an HPLC method for the quantification of **formamidoxime**. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
- Calibration Curve: Prepare a series of standard solutions of **formamidoxime** of known concentrations in the same solvent used for the solubility experiment.
- Inject the standard solutions into the HPLC system and record the peak areas.

- Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample into the HPLC system and record the peak area.
- Calculate the concentration of **formamidoxime** in the original supernatant by using the calibration curve and accounting for the dilution factor.

2.2.2. UV-Vis Spectrophotometry

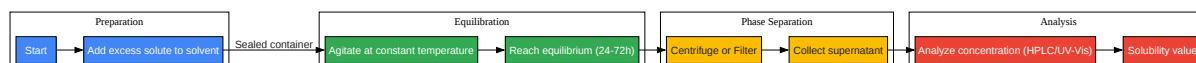
Principle: This method measures the absorbance of light by a solution at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.

Procedure:

- Determine λ_{max} : Scan a solution of **formamidoxime** in the chosen solvent to determine the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve: Prepare a series of standard solutions of **formamidoxime** of known concentrations.
- Measure the absorbance of each standard solution at the λ_{max} .
- Plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment to a concentration where the absorbance falls within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample at the λ_{max} .
- Calculate the concentration of **formamidoxime** in the original supernatant using the calibration curve and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.



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Caption: General workflow for determining the solubility of a compound.

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References

- 1. chem.ws [chem.ws]
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